Dycloninhydrochlorid

Übersicht

Beschreibung

Dyclonine Hydrochlorid ist ein lokales Anästhetikum, das häufig zur Schmerzlinderung bei Aphthen, Herpes simplex und Fieberbläschen eingesetzt wird. Es wird auch verwendet, um den Würgereflex während medizinischer Untersuchungen und Eingriffen zu unterdrücken . Diese Verbindung ist der Wirkstoff in rezeptfreien Produkten wie Sucrets und Cepacol Halsschmerzspray .

Wissenschaftliche Forschungsanwendungen

Dyclonine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Dyclonine hydrochloride is a local anesthetic that primarily targets the neuronal membrane . It is used to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy, or instrumentation, or other procedures involving the esophagus, larynx, mouth, pharynx or throat, respiratory tract or trachea, urinary tract, or vagina .

Mode of Action

Dyclonine hydrochloride works by blocking both the initiation and conduction of nerve impulses. It achieves this by decreasing the neuronal membrane’s permeability to sodium ions . This action reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade .

Biochemical Pathways

The primary biochemical pathway affected by dyclonine hydrochloride is the sodium ion transport across the neuronal membrane. By decreasing the membrane’s permeability to sodium ions, dyclonine hydrochloride prevents the initiation and conduction of nerve impulses . This action on the sodium ion transport pathway leads to the stabilization of the neuronal membrane and the inhibition of depolarization .

Pharmacokinetics

As a local anesthetic, it is known that if substantial quantities of local anesthetics like dyclonine hydrochloride are absorbed through the mucosa, actions on the central nervous system (cns) may cause cns stimulation and/or cns depression . Actions on the cardiovascular system may cause depression of cardiac conduction and excitability and, with some of these agents, peripheral vasodilation .

Result of Action

The primary result of dyclonine hydrochloride’s action is the provision of local anesthesia. By blocking nerve impulses, it numbs the area where it is applied, providing relief from pain or discomfort . It is used to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures (including oral surgery), endoscopy, or intubation . It is also used for relief of canker sores, cold sores, or fever blisters .

Action Environment

The action of dyclonine hydrochloride can be influenced by the environment in which it is applied. For instance, it should be used with extreme caution in the presence of sepsis or severely traumatized mucosa in the area of application since under such conditions there is the potential for rapid systemic absorption . Furthermore, recent studies have shown that dyclonine hydrochloride can potentially be repurposed for the treatment of Friedreich’s ataxia . It has also been found to enhance the cytotoxic effect of proteasome inhibitors on cancer and multiple myeloma cells .

Biochemische Analyse

Biochemical Properties

Dyclonine hydrochloride plays a significant role in biochemical reactions. It acts as a local anesthetic by blocking the initiation and conduction of nerve impulses. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which reversibly stabilizes the membrane and inhibits depolarization . This results in the failure of a propagated action potential and subsequent conduction blockade .

Cellular Effects

Dyclonine hydrochloride exerts its effects on various types of cells, primarily those in the mouth and throat. It provides temporary relief from occasional minor mouth and throat irritation, pain, sore mouth, and sore throat . It is also known to suppress the gag reflex and other laryngeal and esophageal reflexes .

Molecular Mechanism

The molecular mechanism of action of Dyclonine hydrochloride involves its binding to activated sodium channels on the membrane of nerve cells (neurons) and reducing the inflow of sodium ions . This stabilizes the neuronal membrane and arrests the action potential, stopping the conduction of pain signals from the region temporarily .

Temporal Effects in Laboratory Settings

It is known that Dyclonine hydrochloride provides temporary relief from pain and irritation .

Dosage Effects in Animal Models

In animal models, Dyclonine hydrochloride has been shown to increase FXN transcript and FXN protein dose-dependently. It also rescued FXN-dependent enzyme deficiencies in the iron–sulfur enzymes, aconitase and succinate dehydrogenase .

Metabolic Pathways

It is known that Dyclonine hydrochloride acts on the neuronal membrane’s sodium channels, which are crucial components of nerve signal transmission .

Transport and Distribution

It is known that Dyclonine hydrochloride is used topically and can be distributed in the mouth and throat areas .

Subcellular Localization

Given its role as a local anesthetic, it is likely that Dyclonine hydrochloride interacts with neuronal membranes where it exerts its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

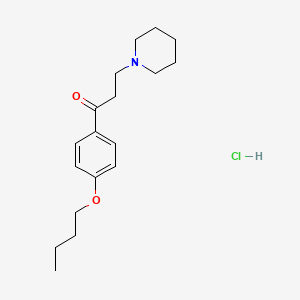

Die Synthese von Dyclonine Hydrochlorid beinhaltet die Reaktion von 1-(4-Butoxyphenyl)-3-chloropropyl-1-keton mit Piperidinhydrochlorid in Gegenwart eines Katalysators. Die Reaktion wird in einem organischen Lösungsmittel in einem Temperaturbereich von 60-120 °C für 1-5 Stunden durchgeführt. Das Reaktionsgemisch wird dann unter reduziertem Druck einer Rotationsverdampfung unterzogen, gefolgt von einer Umkristallisation mit wasserfreiem Alkohol, um das Rohprodukt zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Dyclonine Hydrochlorid unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen und Reinigungsschritte, um die Qualität und Ausbeute des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dyclonine Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins des Piperidinrings an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen von Dyclonine Hydrochlorid weniger dokumentiert sind, ist es wahrscheinlich, dass es unter geeigneten Bedingungen solche Reaktionen durchläuft.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Dyclonine Hydrochlorid verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und Säuren oder Basen, um die Reaktionen zu ermöglichen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um die gewünschten Ergebnisse zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von Dyclonine Hydrochlorid gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate der Verbindung ergeben .

Wissenschaftliche Forschungsanwendungen

Dyclonine Hydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung in Studien über Lokalanästhetika und ihre chemischen Eigenschaften verwendet.

Biologie: Wird in der Forschung zur Nervenimpulsleitung und Membranpermeabilität eingesetzt.

Medizin: Wird in großem Umfang in zahnärztlichen und medizinischen Verfahren eingesetzt, um eine lokale Anästhesie zu gewährleisten.

Wirkmechanismus

Dyclonine Hydrochlorid entfaltet seine Wirkung durch reversible Bindung an aktivierte Natriumkanäle auf der neuronalen Membran. Diese Bindung verringert die Permeabilität von Natriumionen durch die Membran und erhöht die Schwelle für die Erregung. Dadurch wird die Initiation und Leitung von Nervenimpulsen blockiert, was zu einer lokalen Anästhesie führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lidocain: Ein weiteres weit verbreitetes Lokalanästhetikum mit einem ähnlichen Wirkmechanismus, jedoch einer anderen chemischen Struktur.

Benzocain: Ein Lokalanästhetikum, das häufig in topischen Anwendungen eingesetzt wird, mit einer anderen chemischen Struktur und einer leicht abweichenden Pharmakokinetik.

Procain: Bekannt für seinen Einsatz in zahnärztlichen Verfahren, hat es eine andere chemische Struktur, aber ähnliche Anästhesie-Eigenschaften.

Einzigartigkeit von Dyclonine Hydrochlorid

Dyclonine Hydrochlorid ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die einen Piperidinring und eine Butoxyphenylgruppe enthält. Diese Struktur trägt zu seinen besonderen pharmakologischen Eigenschaften und seiner Wirksamkeit als lokales Anästhetikum bei .

Eigenschaften

IUPAC Name |

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZADIMHVBBPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

586-60-7 (Parent) | |

| Record name | Dyclonine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045323 | |

| Record name | Dyclonine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

536-43-6 | |

| Record name | Dyclonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyclonine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyclonine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dyclonine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dyclonine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dyclonine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dyclonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYCLONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEC193879Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dyclonine Hydrochloride is a local anesthetic that primarily acts by blocking the propagation of nerve impulses. It does so by decreasing or preventing the transient increase in nerve membrane permeability to sodium ions that is required for nerve impulse generation and conduction. [] While the precise mechanism is not fully elucidated in the provided research, it is likely similar to other local anesthetics, involving interaction with voltage-gated sodium channels on neuronal membranes.

ANone: Dyclonine Hydrochloride is an organic compound with the chemical name 4-butoxy-β-piperidinopropiophenone hydrochloride.

ANone: The molecular formula of Dyclonine Hydrochloride is C18H27NO2·HCl, and its molecular weight is 325.86 g/mol.

A: Yes, researchers have characterized Dyclonine Hydrochloride using spectroscopic methods. Proton and carbon-13 nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data have been used to confirm its structure and identify its degradation products. []

A: Dyclonine Hydrochloride's stability can vary depending on the formulation and storage conditions. Studies have explored its stability in various formulations, including ointments, mucilage, and films. [, , ]

A: Factors influencing Dyclonine Hydrochloride stability include temperature, exposure to light, and the presence of other excipients in the formulation. [] For instance, exposure to high temperatures (40-60°C) and illumination did not significantly affect the content of Dyclonine Hydrochloride in a specific mucilage formulation. []

ANone: The provided research focuses on Dyclonine Hydrochloride's application as a local anesthetic and does not delve into its potential catalytic properties or applications in chemical reactions.

ANone: The provided research predominantly explores the clinical applications and analytical methods related to Dyclonine Hydrochloride. Computational chemistry and modeling aspects, such as QSAR studies, are not discussed.

A: While the provided research doesn't directly investigate SAR for Dyclonine Hydrochloride, it highlights its structural distinction from aminoester and aminoamide local anesthetics. [] Further research focused on modifying its structure and evaluating the impact on potency and selectivity could be valuable.

A: Research indicates that selecting appropriate excipients and optimizing formulation parameters, such as pH and viscosity, are crucial for Dyclonine Hydrochloride stability and bioavailability. For instance, the use of methylcellulose, propylene glycol, and benzoic acid sodium in a mucilage formulation demonstrated good adhesion and stability with improved penetration through mucous membranes. []

A: While the documents don't provide specific SHE regulations, they emphasize using Dyclonine Hydrochloride within clinically relevant concentrations and highlight the importance of monitoring for potential adverse effects. [, ] Adhering to good manufacturing practices and relevant regulatory guidelines is crucial for ensuring safe and effective use.

A: The research focuses on Dyclonine Hydrochloride's topical applications, particularly for mucosal anesthesia. Information regarding its systemic absorption, distribution, metabolism, and excretion after topical administration is limited in the provided context. [, , ]

A: Dyclonine Hydrochloride is primarily used as a local anesthetic for various procedures. Its efficacy has been demonstrated in managing pain associated with laryngeal mask anesthesia, gastroscopy, bowel preparation before colonoscopy, and tracheoscopy. [, , , ] It has also shown potential for relieving pain during venipuncture. []

A: Research suggests that Dyclonine Hydrochloride can inhibit scratching behavior in a mouse model of epidermolysis bullosa acquisita (EBA), indicating potential for modulating sensory responses and potentially influencing disease progression in this context. []

ANone: The provided research doesn't address the development of resistance to Dyclonine Hydrochloride's anesthetic effects. Further investigation is required to understand if prolonged or repeated exposure could lead to tolerance or cross-resistance with other local anesthetic agents.

A: While the research focuses on Dyclonine Hydrochloride's clinical applications, it emphasizes the importance of using appropriate concentrations and monitoring for potential adverse events. [, ] Specific toxicological data or long-term safety profiles are not extensively discussed within the provided research articles.

ANone: The provided research primarily focuses on the clinical application and formulation of Dyclonine Hydrochloride, and does not delve into identifying specific biomarkers for predicting its efficacy or monitoring treatment response.

ANone: The environmental impact and degradation pathways of Dyclonine Hydrochloride are not explored in the provided research. Further investigation is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and disposal.

A: Researchers prioritize accuracy, precision, linearity, specificity, and sensitivity as critical parameters when validating analytical methods for determining Dyclonine Hydrochloride content in different matrices. These validations ensure the reliability and robustness of the analytical data generated. [, , , ]

A: Although not explicitly addressed, the research emphasizes the significance of quality control in manufacturing Dyclonine Hydrochloride formulations. Adhering to good manufacturing practices and implementing robust quality control measures is paramount to ensure product consistency, safety, and effectiveness. []

ANone: The research primarily focuses on Dyclonine Hydrochloride's anesthetic properties and doesn't provide details regarding its potential to elicit immune responses. Further studies are needed to investigate its immunogenicity profile, especially for applications involving long-term or repeated administration.

ANone: The research primarily focuses on Dyclonine Hydrochloride's topical application for local anesthesia. There is limited information available regarding its interactions with drug transporters, which are crucial for understanding its absorption, distribution, and elimination, especially after systemic administration.

ANone: The provided research lacks information on Dyclonine Hydrochloride's potential to modulate the activity of drug-metabolizing enzymes. This aspect is crucial, especially when considering potential drug-drug interactions. Further investigations are needed to understand its impact on drug metabolism.

ANone: While the research demonstrates the clinical utility of Dyclonine Hydrochloride, specific details regarding its biocompatibility and biodegradability are not extensively discussed. Further investigation is needed to evaluate its long-term effects on biological systems and assess its environmental impact.

A: Yes, several alternative local anesthetics are available, each with its own pharmacological profile and clinical indications. Common alternatives include lidocaine, tetracaine, and benzocaine. [, , ] The choice of anesthetic depends on factors such as the type of procedure, desired duration of action, and potential for adverse effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.